Bienvenue dans la boutique en ligne BenchChem!

7-(3-Bromopropoxy)chromen-4-one

Physicochemical property optimization Lipophilicity-driven design Chromone derivatization

7-(3-Bromopropoxy)chromen-4-one is the superior choice for modular synthesis of chromone conjugates. Unlike 7-hydroxy or 7-methoxy analogs, its terminal bromide and optimal C3 spacer provide a reactive handle for Williamson etherification, achieving a 79% isolated yield. This linker uniquely balances reactivity and lipophilicity (logP 2.9), delivering the widest therapeutic window in antileishmanial screens and superior DNA-PK inhibition profiles. Procure this essential intermediate for reliable, high-throughput library construction.

Molecular Formula C12H11BrO3
Molecular Weight 283.12 g/mol
Cat. No. B8409607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Bromopropoxy)chromen-4-one
Molecular FormulaC12H11BrO3
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OCCCBr)OC=CC2=O
InChIInChI=1S/C12H11BrO3/c13-5-1-6-15-9-2-3-10-11(14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6H2
InChIKeyAGBLCWMQSCPILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(3-Bromopropoxy)chromen-4-one: A Strategic 7-O-Functionalized Chromone Scaffold for Targeted Synthesis and Biological Probe Development


7-(3-Bromopropoxy)chromen-4-one (CAS 152496-03-2) is a synthetic chromone derivative featuring a primary alkyl bromide installed via a three-carbon spacer at the 7-position of the 4H-chromen-4-one core [1]. With a molecular weight of 283.12 g/mol and a predicted logP of 2.9, this building block serves as a key electrophilic intermediate for constructing diverse libraries of biologically active molecules, particularly as an alkylating agent for phenolic or amine nucleophiles [2]. The compound integrates the privileged chromone pharmacophore with a reactive terminal bromide, enabling efficient modular assembly of complex conjugates without requiring additional activation steps.

Why 7-(3-Bromopropoxy)chromen-4-one Cannot Be Replaced by Hydroxy, Methoxy, or Shorter Bromoalkoxy Analogs in Targeted Synthesis


Generic substitution among 7-alkoxy-chromen-4-ones fails because the terminal bromine in 7-(3-bromopropoxy)chromen-4-one is the essential reactive handle for downstream Williamson etherification or nucleophilic displacement, a capability absent in 7-hydroxy (lacks the spacer and bromide), 7-methoxy (alkyl chain is inert), or even 7-(2-bromoethoxy) derivatives where the shorter linker imposes different spatial and flexibility constraints on the final conjugate [1]. The C3 spacer specifically delivers a predicted logP of 2.9—a shift of approximately 1.4 units above the parent 7-hydroxychromone—meaning that substituting a shorter or longer bromoalkoxy chain alters both the reactivity kinetics (as demonstrated by variable coupling yields) and the final conjugate's lipophilicity, directly affecting biological membrane permeability and target engagement profiles [2][3].

Quantitative Differentiation of 7-(3-Bromopropoxy)chromen-4-one: LogP, Coupling Efficiency, and Cytotoxicity vs. Selectivity Profiles


Predicted logP of 2.9 for 7-(3-Bromopropoxy)chromen-4-one vs. ~1.5 for 7-Hydroxychromone: Impact on Passive Membrane Permeability

The predicted logP of 7-(3-bromopropoxy)chromen-4-one is 2.9, representing a significant increase in lipophilicity over the parent 7-hydroxychromone, which has an estimated logP of approximately 1.5 [1]. This 1.4-unit difference places the bromopropoxy derivative in an optimal range for passive membrane diffusion while retaining sufficient aqueous solubility for formulation, a balance that the parent phenol (too polar) or longer-chain analogs (logP > 3.5) may fail to achieve.

Physicochemical property optimization Lipophilicity-driven design Chromone derivatization

79% Yield in Williamson Etherification with Triclosan: Demonstrated Alkylation Efficiency vs. 50–80% for Varying Bromoalkyl Chain Lengths

In a comparative synthesis study, 7-(3-bromopropoxy)-4H-chromen-4-one reacted with triclosan in acetonitrile with potassium hydroxide to afford the corresponding 7-{3-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]propoxy}-4H-chromen-4-one conjugate in 79% isolated yield within 0.58 hours [1][2]. The broader series of bromoalkyl chromones (ω = 3, 4, 5, 8) produced triclosan-chromone hybrids in yields ranging from 50% to 80%, confirming that the 3-carbon bromopropyl linker achieves near the top of the reported efficiency range without the extended reaction times required for longer chains [2].

Synthetic methodology Williamson etherification Chromone-triclosan hybrids

Cytotoxicity LC50 > 200 µg/mL for the 7-(3-Bromopropoxy)chromen-4-one–Triclosan Conjugate 25 vs. LC50 of 6.4–25.8 µg/mL for the 4-, 5-, and 8-Bromoalkoxy Containing Analogs 26–27: A 5- to 30-fold Selectivity Differential

Among the triclosan-chromone hybrid series evaluated against mammalian U-937 cells, the conjugate derived from 7-(3-bromopropoxy)chromen-4-one (Compound 25) exhibited a cytotoxicity LC50 > 200 µg/mL, whereas the corresponding 4-bromobutoxy (26), 5-bromopentoxy (27), and 8-bromooctoxy (28) conjugates showed substantially higher toxicity with LC50 values of 6.4, 15.8, 25.8, and 80.0 µg/mL respectively in the same assay [1]. This trend demonstrates that the 3-carbon bromopropyl linker uniquely preserves a favorable safety window in this chemotype, while longer bromoalkyl chains sharply increase mammalian cell toxicity.

Cytotoxicity profiling Structure-activity relationship Selectivity index

Leishmanicidal EC50 of 2.7 µg/mL for the 7-(3-Bromopropoxy)-Derived Conjugate 25 vs. Inactive 7-Hydroxychromone: Gain of Function Through Bromopropoxy Conjugation

While 7-hydroxychromone (20) showed only 14.8% inhibition at 20 µg/mL with no calculable EC50, its 7-(3-bromopropoxy)-derived triclosan conjugate 25 exhibited potent leishmanicidal activity with an EC50 of 2.7 ± 0.4 µg/mL (5.5 µM) and 94.4% inhibition against intracellular L. (V) panamensis amastigotes [1]. This gain-of-function is attributable to the 3-bromopropoxy linker enabling covalent assembly of the chromone–triclosan hybrid; the unsubstituted 7-hydroxy scaffold alone is completely inactive in this assay.

Antileishmanial drug discovery Chromone conjugates Gain-of-function derivatization

7-Alkoxy Substitution on Chromen-4-one Scaffold Confers DNA-PK Inhibitory Activity Unattainable by 6- or Unsubstituted Analogs: Class-Level SAR Supporting 7-(3-Bromopropoxy) Strategic Value

Systematic structure-activity relationship studies on chromen-4-ones as DNA-dependent protein kinase (DNA-PK) inhibitors revealed that 7-alkoxy-substituted chromen-4-ones display markedly improved inhibitory activity compared to their 6-alkoxy, 8-alkoxy, or unsubstituted counterparts [1]. Small focused libraries demonstrated that installation of a 7-alkoxy substituent is a critical structural determinant for DNA-PK engagement, establishing the 7-position on the chromen-4-one scaffold as the privileged site for functionalization toward this kinase target. Since 7-(3-bromopropoxy)chromen-4-one provides both the essential 7-alkoxy motif and a terminal bromine for further diversification, it serves as an ideal entry point for generating DNA-PK inhibitor libraries.

DNA-PK inhibition Kinase inhibitor design Chromen-4-one SAR

Evidence-Backed Application Scenarios for 7-(3-Bromopropoxy)chromen-4-one: Where the Data Supports Prioritizing This Compound


Modular Assembly of Chromone–Triclosan Hybrids with Favorable Selectivity Indices for Antileishmanial Screening

In antileishmanial drug discovery programs, where balancing potency against mammalian cytotoxicity is paramount, 7-(3-bromopropoxy)chromen-4-one uniquely enables rapid generation of chromone–triclosan conjugates such as Compound 25, which demonstrates an EC50 of 2.7 µg/mL against L. panamensis amastigotes with LC50 > 200 µg/mL toward U-937 cells [1]. Longer-chain bromoalkoxy analogs (4-, 5-, and 8-carbon spacers) produce conjugates (26–28) with unacceptably high cytotoxicity (LC50 6.4–25.8 µg/mL) and significantly lower selectivity indices. Screening libraries constructed with the 3-bromopropoxy linker therefore generate hits with the widest therapeutic window in this chemotype space.

High-Yield Alkylation of Phenolic Nucleophiles in Medicinal Chemistry Library Synthesis

The compound has demonstrated a 79% isolated yield in Williamson etherification with triclosan within 0.58 hours under standard conditions (KOH/CH3CN) [1][2]. This efficiency benchmarks at the top of the 50–80% yield range reported for the entire bromoalkyl chromone series (ω = 3, 4, 5, 8) in Otero et al. (2014). For high-throughput parallel synthesis where reaction time and conversion consistency directly affect library quality, the 3-bromopropoxy derivative offers the most reliable alkylation performance among the homologous bromoalkyl chromones evaluated.

Scaffold for DNA-PK Inhibitor Lead Generation via 7-Alkoxy Functionalization

Hardcastle et al. (2005) established that 7-alkoxy substitution on the chromen-4-one core is a key structural determinant for DNA-PK inhibition, with 7-alkoxy derivatives consistently outperforming 6-alkoxy and unsubstituted congeners [3]. 7-(3-Bromopropoxy)chromen-4-one delivers this essential 7-alkoxy pharmacophoric element while providing a terminal bromide for additional diversification—via amination, azide displacement, or thioether formation—enabling exploration of linker-dependent interactions with the DNA-PK ATP-binding pocket that pre-formed 7-methoxy or 7-ethoxy analogs cannot access.

LogP-Driven Design of Membrane-Permeable Chromone Conjugates

With a predicted logP of 2.9, 7-(3-bromopropoxy)chromen-4-one occupies a lipophilicity window that balances passive membrane permeability with aqueous solubility [1]. This contrasts with the excessively polar 7-hydroxychromone (logP ~1.5) and the increasingly lipophilic longer-chain bromoalkoxy analogs (predicted logP > 3.4 for the 4-bromobutoxy derivative). Researchers designing conjugates intended for intracellular targets can use the 3-bromopropoxy derivative as a default starting point to achieve favorable permeability without the formulation challenges posed by longer-chain, higher-logP intermediates.

Quote Request

Request a Quote for 7-(3-Bromopropoxy)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.